6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a chloro group, an ethyl group, a formyl group, a methyl group, an oxo group, and a carbonitrile group attached to the pyridine ring
Preparation Methods
The synthesis of 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted pyridines or pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as the carbonitrile group, into other functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-dihydropyridine derivatives and other substituted pyridines share structural similarities.
Uniqueness: The presence of specific functional groups, such as the chloro and carbonitrile groups, distinguishes this compound from others
Properties
IUPAC Name |
6-chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-13-9(11)8(5-14)6(2)7(4-12)10(13)15/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZCIJJDVASCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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